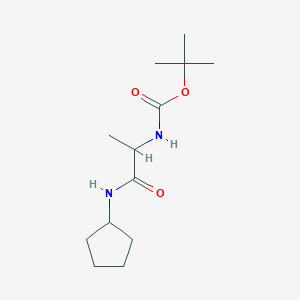

N-Cyclopentyl 2-(boc-amino)propanamide

Description

Significance of Boc-Protected Amino Acid Amides in Synthetic Organic Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, particularly in peptide chemistry. rsc.orgorganic-chemistry.org Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. chemimpex.com This allows for the selective unmasking of the amine for subsequent reactions, a crucial aspect of multi-step syntheses. chemimpex.com

Boc-protected amino acid amides are valuable intermediates for several reasons:

Peptide Synthesis: They serve as fundamental units in the solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and peptidomimetics. chemimpex.comchemimpex.com The amide group at the C-terminus can be a feature of the final peptide or a precursor to other functionalities.

Drug Discovery: Many biologically active molecules and approved drugs contain amide bonds. numberanalytics.comnumberanalytics.com The use of Boc-protected amino acid amides allows for the systematic modification of structures to explore structure-activity relationships (SAR) in drug discovery programs. chemimpex.com

Controlled Reactions: The Boc group prevents unwanted side reactions at the N-terminus while allowing for modifications at other parts of the molecule or coupling with other building blocks. cymitquimica.com

The synthesis of Boc-protected amino acid amides can be achieved through various standard coupling methods, reacting a Boc-protected amino acid with an amine in the presence of a coupling agent.

| Reagent/Method | Description |

| Boc₂O (Di-tert-butyl dicarbonate) | The most common reagent for introducing the Boc protecting group onto an amino acid. rsc.org |

| Carbodiimides (e.g., DCC, EDC) | Frequently used coupling agents to facilitate the formation of the amide bond between the Boc-amino acid and an amine. |

| HATU, HBTU | Other common peptide coupling reagents that provide high yields and minimize side reactions. |

Overview of Propanamide and Cyclopentyl Moieties as Structural Elements in Chemical Synthesis

The propanamide and cyclopentyl groups are significant structural motifs that impart specific properties to a molecule.

The propanamide moiety, derived from propanoic acid, provides a simple, three-carbon backbone. ontosight.ai In the context of N-Cyclopentyl 2-(Boc-amino)propanamide, it is derived from the amino acid alanine (B10760859). This simple alkyl side chain (a methyl group) from alanine makes it a non-bulky, foundational building block in peptide synthesis. cymitquimica.com

The cyclopentyl group is a five-membered carbocyclic ring that is increasingly utilized in medicinal chemistry. Its incorporation into a molecule can influence several key properties:

Conformational Rigidity: The cyclic nature of the cyclopentyl group restricts the conformational freedom of the molecule compared to a linear alkyl chain. This can lead to a more defined three-dimensional structure, which is often beneficial for binding to biological targets.

Lipophilicity: The cyclopentyl group increases the lipophilicity (fat-solubility) of a compound. This can be a critical factor in modulating the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME).

Metabolic Stability: The replacement of a linear alkyl group with a cyclic one can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

The combination of these moieties in this compound suggests a molecule designed as a versatile building block for the synthesis of conformationally constrained and lipophilic peptide analogues or other small molecules for pharmaceutical research.

Research Landscape of Amide Derivatives and Their Synthetic Utility

Amide bond formation is one of the most fundamental and frequently employed reactions in organic chemistry and the pharmaceutical industry. numberanalytics.comnumberanalytics.com Amide derivatives are ubiquitous in nature, being the cornerstone of proteins and peptides, and are found in a vast array of natural products and synthetic drugs. numberanalytics.comnumberanalytics.com

The research landscape for amide derivatives is incredibly broad and active, with ongoing efforts in several key areas:

Novel Synthetic Methods: While traditional methods for amide bond formation are well-established, there is a continuous drive to develop more efficient, sustainable, and atom-economical methods. rsc.org This includes the development of new coupling reagents and catalytic processes.

Medicinal Chemistry: Amide derivatives are central to drug discovery. Research focuses on synthesizing novel amide-containing compounds and evaluating their biological activities across various therapeutic areas, including oncology, infectious diseases, and neurology. The ability of the amide bond to act as a stable structural scaffold and participate in hydrogen bonding makes it a privileged functional group in drug design. numberanalytics.com

Peptidomimetics: A significant area of research involves the design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. N-alkylated amino acid amides, such as the N-cyclopentyl derivative, are a key class of peptidomimetics. nih.govnih.gov

The synthetic utility of this compound lies in its potential to be readily incorporated into larger molecules. After its synthesis, the Boc group can be removed to liberate the free amine, which can then be acylated, alkylated, or used in further peptide coupling reactions. This makes it a valuable intermediate for creating libraries of compounds for screening in drug discovery programs or for the synthesis of specific target molecules with desired properties conferred by the cyclopentyl group.

Properties

IUPAC Name |

tert-butyl N-[1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-9(14-12(17)18-13(2,3)4)11(16)15-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJDSGXSDUWPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Advanced Analytical Characterization of N Cyclopentyl 2 Boc Amino Propanamide

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of N-Cyclopentyl 2-(boc-amino)propanamide can be achieved, providing insights into its connectivity, stereochemistry, and regiochemistry.

Elucidation of Stereochemistry and Regiochemistry via 1D (¹H, ¹³C) and 2D NMR Experiments

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The tert-butoxycarbonyl (Boc) protecting group will display a singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region around 1.4 ppm. The alanine (B10760859) moiety will show a doublet for the methyl protons (CH₃) due to coupling with the adjacent methine proton (α-CH), and a multiplet for the α-CH proton, which will be coupled to both the methyl protons and the amide proton (NH). The cyclopentyl group will present a series of multiplets for its methylene (B1212753) (CH₂) protons and a distinct multiplet for the methine proton attached to the amide nitrogen.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct resonances for each carbon atom. The carbonyl carbons of the amide and the Boc group will appear in the downfield region (typically 170-180 ppm and 155-160 ppm, respectively). The quaternary carbon and the methyl carbons of the Boc group will have characteristic shifts around 80 ppm and 28 ppm, respectively. The carbons of the alanine and cyclopentyl moieties will resonate in their expected regions.

To unambiguously assign these signals and elucidate the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

COSY: This experiment will reveal proton-proton coupling networks. For instance, a cross-peak between the α-CH and the CH₃ protons of the alanine residue will confirm their connectivity. Similarly, correlations within the cyclopentyl ring protons will establish their arrangement.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It will allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the α-CH proton signal will show a correlation to the α-carbon signal.

The stereochemistry at the α-carbon of the alanine residue, assuming the use of a stereochemically pure starting material (e.g., L-alanine), is retained during the synthesis. This can be confirmed by chiral chromatography or by using chiral shift reagents in NMR, although the latter is less common for routine characterization. The regiochemistry is unequivocally established through the HMBC correlations, which map out the precise connectivity of the molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc-C(CH₃)₃ | 1.45 (s, 9H) | 28.3 (3C) |

| Boc-C (CH₃)₃ | - | 79.5 |

| Boc-C=O | - | 155.6 |

| Ala-CH₃ | 1.35 (d, 3H) | 18.5 |

| Ala-α-CH | 4.10 (m, 1H) | 50.2 |

| Amide-C=O | - | 172.8 |

| Cyclopentyl-CH | 4.00 (m, 1H) | 51.5 |

| Cyclopentyl-CH₂ | 1.50-1.90 (m, 8H) | 23.8, 32.9 (2C each) |

| NH (Boc) | 5.10 (d, 1H) | - |

Dynamic NMR Studies of Conformational Preferences

The presence of amide and urethane (B1682113) linkages in this compound introduces the possibility of restricted rotation around the C-N bonds, leading to the existence of conformational isomers (rotamers). This is due to the partial double bond character of these bonds. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational dynamics.

At room temperature, the rate of rotation around the urethane C-N bond of the Boc group and the amide C-N bond can be slow on the NMR timescale, resulting in the observation of two distinct sets of signals for the protons and carbons near these bonds. By acquiring NMR spectra at different temperatures, the coalescence of these signals can be observed. At the coalescence temperature (Tc), the rate of interconversion between the rotamers becomes fast enough to average the signals. From the coalescence temperature and the chemical shift difference between the signals of the two rotamers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation.

For N-Boc protected amino acids and their derivatives, the rotational barrier around the urethane bond is well-documented. The presence of both cis and trans conformers is possible, with the trans conformer generally being more stable. The energy barrier for this rotation is typically in the range of 14-18 kcal/mol. Similarly, the amide bond connecting the alanine and cyclopentyl moieties will also exhibit restricted rotation, and DNMR studies can provide quantitative information about the energy barrier for this process. These studies are crucial for understanding the conformational landscape of the molecule in solution, which can influence its biological activity and physical properties.

Mass Spectrometry for Molecular Structure Confirmation and Purity Assessment

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, and can also be used to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The calculated exact mass of the protonated molecule [M+H]⁺ can be compared with the experimentally measured value. A close match (typically within 5 ppm) between the theoretical and experimental masses provides strong evidence for the correct elemental composition, thus confirming the molecular formula of C₁₃H₂₄N₂O₃. This technique is also highly sensitive and can be used to assess the purity of the sample by detecting the presence of any impurities with different elemental compositions.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₃H₂₅N₂O₃]⁺ ([M+H]⁺) | 257.1865 |

| [C₁₃H₂₄N₂O₃Na]⁺ ([M+Na]⁺) | 279.1684 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

For this compound, characteristic fragmentation patterns are expected. The Boc group is known to be labile under MS conditions and can undergo facile fragmentation. Common fragmentation pathways include:

Loss of isobutylene (B52900) (56 Da): The Boc group can readily lose a molecule of isobutylene (C₄H₈) to form a carbamic acid intermediate, which then decarboxylates.

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the urethane can lead to the loss of the entire tert-butoxycarbonyl group.

Cleavage of the amide bond: The amide bond between the alanine and cyclopentyl moieties can also cleave, leading to fragments corresponding to the N-Boc-alaninyl cation and the cyclopentylaminyl radical or cation.

By analyzing the m/z values of the parent and fragment ions, a detailed fragmentation map can be constructed, which serves as a fingerprint for the molecule and further confirms its proposed structure.

Table 3: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound

| m/z | Proposed Fragment |

|---|---|

| 201.16 | [M+H - C₄H₈]⁺ |

| 157.17 | [M+H - Boc]⁺ |

| 185.12 | [Boc-NH-CH(CH₃)-C=O]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show several key absorption bands:

N-H stretching: Two distinct N-H stretching bands are expected, one for the urethane N-H and one for the amide N-H, typically appearing in the region of 3300-3400 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C-H stretching: Aliphatic C-H stretching vibrations from the methyl, methylene, and methine groups will be observed in the 2850-3000 cm⁻¹ region.

C=O stretching: Two strong carbonyl stretching bands will be a prominent feature of the spectrum. The urethane carbonyl (Boc group) typically absorbs at a higher frequency (around 1710-1730 cm⁻¹) compared to the amide carbonyl (around 1650-1670 cm⁻¹).

N-H bending and C-N stretching: These vibrations, often coupled, give rise to bands in the fingerprint region (below 1600 cm⁻¹), including the amide II band (around 1520-1550 cm⁻¹), which is characteristic of secondary amides.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of FTIR and Raman data allows for a comprehensive identification of the functional groups present in this compound, further corroborating the structural information obtained from NMR and MS.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3350-3300 | N-H (Amide & Urethane) | Stretching |

| 2970-2850 | C-H (Aliphatic) | Stretching |

| 1720 | C=O (Urethane) | Stretching |

| 1660 | C=O (Amide I) | Stretching |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by the vibrational modes of the amide, carbamate (B1207046), and alkyl groups. The characteristic absorption bands can be predicted by analyzing related compounds such as N-Boc-L-alanine and other N-acylated amino acid derivatives. mdpi.comresearchgate.net

Key expected IR absorption bands for this compound are detailed in the table below. The N-H stretching vibration of the secondary amide and the carbamate will likely appear as distinct bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com The carbonyl (C=O) stretching vibrations are particularly informative. The carbamate carbonyl is anticipated to absorb at a higher wavenumber (around 1712-1688 cm⁻¹) compared to the amide carbonyl (around 1656-1641 cm⁻¹). mdpi.comresearchgate.netspectroscopyonline.com The presence of the tert-butyl group of the Boc protecting group will be indicated by characteristic C-H bending vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide & Carbamate) | Stretching | 3400 - 3250 | Medium |

| C-H (Alkyl) | Stretching | 2950 - 2850 | Medium to Strong |

| C=O (Carbamate) | Stretching | 1712 - 1688 | Strong |

| C=O (Amide I) | Stretching | 1656 - 1641 | Strong |

| N-H (Amide II) | Bending | 1570 - 1515 | Medium to Strong |

| C-H (tert-Butyl) | Bending | 1370 - 1365 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be useful for characterizing the amide backbone and the hydrocarbon portions of the molecule.

The amide I band, which arises primarily from the C=O stretching vibration of the amide group, is expected to be a strong feature in the Raman spectrum, typically appearing in the 1600–1700 cm⁻¹ range. mdpi.comspectroscopyonline.com The exact position of this band is sensitive to the local conformation and hydrogen bonding of the peptide backbone. The amide III band, a more complex vibration involving C-N stretching and N-H bending, is expected in the 1200-1300 cm⁻¹ region. spectroscopyonline.com The C-H stretching and bending vibrations of the cyclopentyl and tert-butyl groups will also give rise to prominent peaks in the Raman spectrum.

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Alkyl) Stretching | 2800 - 3000 | Strong |

| Amide I (C=O Stretch) | 1600 - 1700 | Strong |

| Amide III (C-N Stretch, N-H Bend) | 1200 - 1300 | Medium |

| C-C (Alkyl) Stretching | 800 - 1200 | Medium |

Chromatographic Techniques for Purity Determination and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most probable method for the analysis and purification of this compound. wikipedia.org A typical RP-HPLC method would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any impurities with differing polarities. Detection is typically achieved using a UV detector, monitoring at a wavelength around 210-220 nm where the amide and carbamate chromophores absorb. It is important to note that the use of acidic mobile phase additives like trifluoroacetic acid (TFA), while often improving peak shape, can potentially cause partial cleavage of the acid-labile Boc protecting group, especially during fraction collection and solvent evaporation. researchgate.netresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | C18 or C8 silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | 0.1% Formic Acid or Trifluoroacetic Acid (with caution) |

| Detection | UV at 210-220 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to 40 °C |

Due to its relatively high molecular weight and polarity, this compound itself is not suitable for direct analysis by gas chromatography (GC). However, GC-MS is an excellent technique for identifying volatile by-products that may be present from its synthesis.

For the analysis of the compound itself, derivatization would be necessary to increase its volatility. A common derivatization agent for amino acid derivatives is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the active hydrogens on the amide and carbamate groups to their corresponding tert-butyldimethylsilyl (TBDMS) ethers. sigmaaldrich.com The resulting TBDMS derivative would be amenable to GC-MS analysis. The mass spectrum of the derivatized compound would be expected to show characteristic fragments resulting from the loss of a tert-butyl group (M-57) and other fragmentation patterns typical of TBDMS derivatives. sigmaaldrich.comresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms or Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the Cambridge Structural Database, analysis of structurally related compounds can provide insights into its likely solid-state conformation.

For instance, the crystal structure of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester, which contains a Boc group and a cyclopentene-derived amino acid, reveals a type II β-turn conformation stabilized by an intramolecular hydrogen bond. researchgate.net It is plausible that this compound could also adopt a folded conformation in the solid state, facilitated by hydrogen bonding between the N-H and C=O groups of the amide and carbamate moieties. The crystal structure of L-alanine itself shows a zwitterionic form with a network of intermolecular hydrogen bonds. crystallography.net Obtaining a crystal structure of this compound would provide invaluable information on its molecular geometry and packing in the solid state.

Computational and Theoretical Investigations of N Cyclopentyl 2 Boc Amino Propanamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the electronic properties and energetic landscape of N-Cyclopentyl 2-(boc-amino)propanamide. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. For this compound, DFT calculations can reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting reactivity and intermolecular interactions.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For a molecule like this compound, the HOMO is likely to be localized on the amide and carbamate (B1207046) groups, which are rich in lone-pair electrons. The LUMO, conversely, may be distributed over the carbonyl groups.

The charge distribution, often visualized through electrostatic potential maps, indicates the electronegative and electropositive regions of the molecule. The oxygen atoms of the carbonyl groups in the propanamide and Boc moieties are expected to carry partial negative charges, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the amide and amine protons will exhibit partial positive charges, rendering them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. DFT calculations on related Boc-protected aminoferrocenes have shown that the hydrogen-bonding patterns can be accurately predicted, which is also applicable here.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.0 eV | Suggests high chemical stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

Note: These values are hypothetical and serve as illustrative examples of what DFT calculations would yield.

Ab Initio Calculations of Energetic Properties and Conformer Stabilities

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the energetic properties of this compound. These calculations are particularly useful for assessing the relative stabilities of different conformers.

The stability of different conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonds. For instance, a hydrogen bond could form between the N-H of the propanamide and a carbonyl oxygen of the Boc group, stabilizing a particular folded conformation. Ab initio calculations can quantify the energy of these interactions and predict the most stable conformer in the gas phase.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of the molecule, allowing for the exploration of its conformational flexibility and the influence of the environment over time.

Solvent Effects on Molecular Conformations of the Propanamide Backbone and Cyclopentyl Ring

The conformation of this compound is expected to be significantly influenced by the solvent environment. MD simulations in explicit solvent models (e.g., water, chloroform) can elucidate these effects. In polar solvents like water, conformations that expose polar groups to the solvent will be favored, and intramolecular hydrogen bonds might be disrupted in favor of interactions with water molecules. In nonpolar solvents, conformations stabilized by intramolecular hydrogen bonds are likely to be more prevalent.

The flexibility of the propanamide backbone and the cyclopentyl ring can be analyzed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions during the simulation. The cyclopentyl ring itself can adopt different puckered conformations (e.g., envelope, twist), and MD simulations can reveal the energetic barriers and transition rates between these states. Computational studies on cyclopentane-based ε-amino acids have demonstrated that the cyclopentane (B165970) substituent influences the helical preferences of oligomers in different solvents.

Ligand-Receptor Interaction Modeling with Related Amide Scaffolds (General Theoretical Framework)

While specific receptor targets for this compound may not be fully elucidated, computational modeling provides a general framework for understanding how molecules with similar amide scaffolds might interact with biological receptors. Techniques like molecular docking and MD simulations are central to this modeling.

Molecular docking can be used to predict the preferred binding orientation of the molecule within a receptor's active site. The scoring functions used in docking algorithms estimate the binding affinity by considering factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The Boc-protecting group, being bulky and hydrophobic, can play a significant role in occupying hydrophobic pockets within a receptor. The amide and carbamate functionalities provide key hydrogen bond donor and acceptor sites that are crucial for specific recognition.

Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to observe any induced conformational changes in both the ligand and the receptor. These simulations can provide a more accurate estimation of the binding free energy and reveal the key residues involved in the interaction. This theoretical framework is essential for structure-based drug design and for generating hypotheses about the molecule's mechanism of action.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Table 2: In Silico Prediction of Spectroscopic Data

| Spectroscopic Technique | Predicted Feature | Significance |

| ¹H NMR | Chemical shifts of protons adjacent to nitrogen and carbonyl groups. | Helps in assigning experimental spectra and confirming the molecular structure. |

| ¹³C NMR | Chemical shifts of carbonyl carbons and carbons in the cyclopentyl and Boc groups. | Complements ¹H NMR for structural elucidation. |

| Infrared (IR) | Vibrational frequencies of C=O, N-H, and C-N bonds. | Provides information about the functional groups present and potential hydrogen bonding. |

Note: The predicted features are general expectations based on the molecular structure.

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors of the nuclei. By comparing the calculated chemical shifts with experimental data, the three-dimensional structure of the molecule in solution can be refined.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. The positions of the characteristic absorption bands, such as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, are sensitive to the local environment and conformation. Shifts in these frequencies can provide evidence for intramolecular hydrogen bonding.

Computational NMR Chemical Shift Prediction for Structural Validation

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an invaluable tool for the structural elucidation and validation of organic molecules. Density Functional Theory (DFT) calculations, in particular, have demonstrated high accuracy in predicting both ¹H and ¹³C NMR spectra. nih.govnih.gov For a molecule like this compound, DFT calculations would be instrumental in assigning the various proton and carbon signals, especially in cases of spectral overlap or ambiguity.

The process typically involves geometry optimization of the molecule's lowest energy conformers, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). nih.gov These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations of similar Boc-protected amino amides, is presented below. mdpi.com Such a table would be crucial for confirming the compound's identity and purity.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Amide Carbonyl | 172.5 |

| Boc Carbonyl | 155.8 |

| Boc Quaternary Carbon | 80.1 |

| α-Carbon (Alanine) | 51.2 |

| Cyclopentyl CH (Amide) | 52.0 |

| Cyclopentyl CH₂ | 32.8 |

| Cyclopentyl CH₂ | 24.1 |

| Alanine (B10760859) CH₃ | 18.5 |

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

For this compound, these calculations would predict the frequencies and intensities of characteristic vibrational modes, such as the amide I (C=O stretch), amide II (N-H bend and C-N stretch), and amide III bands, as well as the stretching and bending modes of the Boc protecting group and the cyclopentyl ring. arxiv.org This information is critical for interpreting experimental IR and Raman spectra, confirming the presence of key functional groups, and gaining insights into the molecule's conformation.

Below is a table of predicted characteristic vibrational frequencies for this compound, based on computational studies of similar amide and carbamate-containing molecules.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300 |

| C-H Stretch (Aliphatic) | 2960-2870 |

| Amide I (C=O Stretch) | 1650 |

| Boc C=O Stretch | 1710 |

| Amide II (N-H Bend) | 1550 |

| C-N Stretch | 1250 |

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis of Amidation Reactions and Protecting Group Manipulations

The formation of the amide bond in this compound and the manipulation of the Boc protecting group are fundamental transformations that can be elucidated through transition state analysis. Computational studies on peptide bond formation have detailed the stepwise and concerted mechanisms, identifying the key transition states and the role of catalysts or activating agents.

Similarly, the acid-catalyzed deprotection of the Boc group has been investigated computationally, revealing the mechanism of carbocation formation and subsequent fragmentation. Understanding the transition state structures and activation energies for these processes allows for a rational approach to controlling these reactions.

Catalytic Cycle Elucidation for Metal-Mediated Transformations in Related Systems

While this compound itself may not be directly involved in many metal-mediated transformations, the amide and carbamate functionalities are present in a wide range of substrates for such reactions. Computational chemistry has been instrumental in elucidating the catalytic cycles of metal-catalyzed cross-coupling reactions, such as those involving palladium catalysts for C-N bond formation. libretexts.orgyoutube.comrsc.org

These computational studies detail the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov By examining the intermediates and transition states, researchers can understand the factors that control catalyst activity and selectivity. This knowledge is transferable to predicting the potential for and optimizing conditions for any metal-mediated reactions involving this compound or its derivatives.

Chemical Reactivity and Derivatization Studies of N Cyclopentyl 2 Boc Amino Propanamide

Modifications at the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions. nih.gov

The removal of the Boc protecting group from N-Cyclopentyl 2-(Boc-amino)propanamide would yield the corresponding free amine, 2-amino-N-cyclopentylpropanamide. This transformation is typically achieved under acidic conditions. researchgate.net Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly employed for this purpose. nih.gov Alternatively, milder conditions using aqueous phosphoric acid or Lewis acids like aluminum chloride can also be effective. organic-chemistry.org

The deprotection reaction proceeds via the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. The choice of deprotection conditions can be critical to avoid the hydrolysis of the amide bond, though amides are generally stable to the acidic conditions used for Boc removal.

Once the free amine is generated, it can undergo a variety of functionalization reactions. For instance, it can be acylated with acyl chlorides or anhydrides to form new amide bonds, or it can be alkylated to yield secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common transformation for primary amines.

Table 1: Representative Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours |

| Hydrochloric Acid (HCl) | Dioxane / Methanol | Room Temperature | 1-4 hours |

| Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Room Temperature | 12-24 hours |

This table presents generally applicable conditions for Boc deprotection and not specific experimental data for this compound.

The Boc-protected amine moiety can be directly converted into ureas and carbamates without the need for deprotection. nih.gov One common method involves the in-situ generation of an isocyanate intermediate from the Boc-protected amine. organic-chemistry.org This can be achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). organic-chemistry.orgresearchgate.net The resulting isocyanate is highly reactive and can be trapped with a primary or secondary amine to form a substituted urea (B33335), or with an alcohol to form a carbamate (B1207046).

This one-pot synthesis is efficient and can be applied to a wide range of substrates, often proceeding with high yields. organic-chemistry.org The mild conditions of this reaction are generally compatible with various functional groups. organic-chemistry.org For this compound, this would allow for the synthesis of a diverse library of urea and carbamate derivatives. For example, reaction with cyclopentylamine (B150401) would yield a symmetrical N,N'-dicyclopentyl urea derivative.

Another approach for the synthesis of ureas from Boc-protected amines involves the use of a base such as lithium tert-butoxide. nih.govresearchgate.net Phenyl carbamates can also serve as intermediates in the synthesis of N,N'-substituted ureas. google.com

Table 2: Potential Urea and Carbamate Derivatives from this compound

| Reactant | Product Type | Potential Product Name |

|---|---|---|

| Cyclopentylamine | Urea | N-(1-(cyclopentylamino)-1-oxopropan-2-yl)-N'-(cyclopentyl)urea |

| Benzylamine | Urea | N-(1-(cyclopentylamino)-1-oxopropan-2-yl)-N'-(benzyl)urea |

| Ethanol | Carbamate | Ethyl (1-(cyclopentylamino)-1-oxopropan-2-yl)carbamate |

This table illustrates potential products from the derivatization of the Boc-amine moiety and does not represent experimentally verified outcomes.

Reactions at the Amide Carbonyl Group

The secondary amide in this compound is a robust functional group, but it can undergo specific transformations under appropriate conditions.

The reduction of the amide carbonyl group to a methylene (B1212753) group would transform the this compound into the corresponding diamine. This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF). It is important to note that LiAlH₄ can also reduce other carbonyl-containing functional groups, but the Boc group is generally stable to these conditions.

The oxidation of the amide linkage is a less common transformation. However, under specific oxidative conditions, it might be possible to form an N-acyliminium ion, which could then be trapped by a nucleophile.

The nitrogen atom of the secondary amide is generally not very nucleophilic. However, it can be deprotonated with a strong base, such as sodium hydride (NaH), to form an amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide, to yield an N-alkylated product. This reaction would convert the secondary amide into a tertiary amide.

Similarly, N-acylation can be achieved by reacting the amidate with an acylating agent like an acyl chloride. This would result in the formation of an N-acyl-amide, also known as an imide. These reactions allow for further diversification of the molecule's structure.

Cyclopentyl Ring Functionalization

The cyclopentyl ring consists of C-H bonds that are generally unreactive. However, modern synthetic methods have enabled the direct functionalization of such saturated hydrocarbon rings.

One potential approach is through C-H activation/functionalization reactions. These reactions often employ transition metal catalysts, such as palladium or rhodium, to selectively activate a C-H bond and replace the hydrogen with another functional group. For example, a palladium-catalyzed C-H arylation could introduce an aromatic ring onto the cyclopentyl group. nih.gov The directing group for such a reaction would likely be the amide oxygen.

Free radical halogenation could also be used to introduce a halogen atom onto the cyclopentyl ring, which could then be further elaborated through nucleophilic substitution or cross-coupling reactions. However, this method often suffers from a lack of regioselectivity.

Stereoselective Substitutions on the Cyclopentyl Ring of this compound

The stereoselective functionalization of cycloalkane rings is a pivotal area of synthetic chemistry for creating complex and biologically active molecules. For the cyclopentyl ring in this compound, such transformations would likely involve directed C-H activation or functionalization of a pre-existing group on the ring. The amide functionality could potentially direct metal catalysts to specific C-H bonds on the cyclopentyl ring, enabling the introduction of new substituents with high stereocontrol. However, no specific studies demonstrating this for the title compound have been found.

Hypothetical research in this area could explore reactions such as:

Directed C-H Arylation: Palladium-catalyzed reactions using the amide as a directing group to functionalize the C-H bonds at the 2- or 5-positions of the cyclopentyl ring.

Asymmetric Halogenation: The introduction of a halogen atom stereoselectively, which could then serve as a handle for further substitutions.

Without experimental data, a representative data table cannot be generated.

Transformations Involving the Propanamide Backbone

Alpha-Carbon Functionalization and Stereocenter Manipulation

The propanamide backbone of this compound contains a stereocenter at the alpha-carbon (the carbon bearing the Boc-amino group). Functionalization at this position is a common strategy in medicinal chemistry.

Alpha-Deprotonation and Alkylation: The proton on the alpha-carbon is acidic and could potentially be removed by a strong base to form an enolate. This enolate could then react with various electrophiles (e.g., alkyl halides) to introduce new substituents. The stereochemical outcome of such a reaction would be of significant interest, as it could lead to diastereomeric products.

Stereocenter Inversion: Manipulation of the stereocenter could be achieved through methods such as Mitsunobu reaction on a derivative where the Boc-amino group is replaced with a hydroxyl group, followed by reintroduction of the protected amine.

Again, the absence of specific studies on this compound prevents the creation of a data table with yields, diastereomeric ratios, or specific reagents.

Peptide Chain Elongation Strategies using the Boc-amino group

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is a standard feature in peptide synthesis. Its primary role is to mask the nucleophilicity of the amine during the coupling of the adjacent carboxylic acid. Peptide chain elongation using this compound would follow standard solid-phase or solution-phase peptide synthesis protocols.

The general strategy would involve:

Deprotection: Removal of the Boc group using an acid, such as trifluoroacetic acid (TFA), to reveal the free amine.

Coupling: Reaction of the newly formed free amine with the carboxylic acid of another Boc-protected amino acid, using a coupling reagent (e.g., DCC, HBTU) to form a new peptide bond.

Repetition: Repeating the deprotection and coupling steps to elongate the peptide chain.

This compound would serve as the C-terminal residue in a peptide chain, with the cyclopentylamide group providing a specific modification at the C-terminus. The use of N-alkyl amides at the C-terminus of peptides is a known strategy to enhance metabolic stability and modify pharmacokinetic properties.

A hypothetical reaction table for a dipeptide synthesis is presented below for illustrative purposes, based on general peptide coupling knowledge.

| Step | Reagent/Condition | Product | Yield (%) |

| 1. Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 2-amino-N-cyclopentylpropanamide | >95 |

| 2. Coupling | Boc-Gly-OH, HBTU, DIPEA in DMF | Boc-Gly-(L)-Ala-N-cyclopentylamide | 85-95 |

Note: This data is representative of general peptide coupling reactions and is not based on specific experimental results for this compound.

Applications in Advanced Organic Synthesis and Material Sciences

Building Block for Peptide and Peptidomimetic Synthesis

The structure of N-Cyclopentyl 2-(boc-amino)propanamide, as a derivative of the unnatural amino acid cyclopentylalanine, is ideally suited for its use in peptide chemistry. The Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protecting group for the α-amine, which is a cornerstone of solid-phase peptide synthesis (SPPS).

This compound is an activated form of cyclopentylalanine, ready for incorporation into oligopeptide chains. The cyclopentyl side chain significantly increases the hydrophobicity of the resulting peptide. This modification can be crucial for enhancing the peptide's interaction with biological membranes or the hydrophobic pockets of protein receptors. The process typically involves the deprotection of the Boc group under acidic conditions, followed by coupling of the free amine with the C-terminus of a growing peptide chain using standard peptide coupling reagents.

The incorporation of cyclopentylalanine can lead to peptides with improved pharmacological properties, including enhanced stability against enzymatic degradation and better membrane permeability, which are critical factors in drug development.

Table 1: Comparison of Physicochemical Properties of Natural vs. Cyclopentylalanine-Containing Peptides

| Property | Natural Peptide (e.g., containing Alanine (B10760859)/Leucine) | Cyclopentylalanine-Containing Peptide |

|---|---|---|

| Hydrophobicity | Moderate to High | Significantly Increased |

| Enzymatic Stability | Susceptible to proteolysis | Often enhanced due to steric hindrance |

| Receptor Binding | Dependent on sequence | Can be enhanced through hydrophobic interactions |

| Membrane Permeability | Generally low | Potentially improved |

This is an interactive table based on general principles of peptide chemistry.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved stability and bioavailability. The incorporation of conformationally constrained amino acids is a key strategy in the design of peptidomimetics to lock the molecule into a bioactive conformation. The bulky cyclopentyl group of this compound can restrict the rotational freedom (chi (χ) torsion angles) of the amino acid side chain once incorporated into a peptide backbone.

This conformational restriction can lead to a higher binding affinity and selectivity for specific biological targets. By reducing the number of available conformations, the entropic penalty of binding is minimized, leading to a more favorable interaction with a receptor. This approach has been instrumental in developing potent and selective ligands for various receptors, including opioid receptors.

Precursor for Heterocyclic Compound Synthesis

The functional groups present in this compound make it a suitable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These scaffolds are prevalent in medicinal chemistry and are core components of many pharmaceutical agents.

Hydantoins are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. There are well-established methods for the synthesis of hydantoins from N-Boc protected amino acid amides. bohrium.comorganic-chemistry.orgresearcher.life this compound can be readily converted into a 3-cyclopentyl-5-methylhydantoin derivative. One common method involves the intramolecular cyclization of the corresponding ureido-amide, which can be formed after Boc deprotection and reaction with an isocyanate or a similar carbonyl source. Another mild method utilizes reagents like triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4) to facilitate the cyclization of N-Boc protected amino acid amides into hydantoins in good yields. bohrium.com

This derivatization transforms the linear amino acid derivative into a rigid heterocyclic scaffold, which can be further functionalized to explore new chemical space for drug discovery.

Table 2: General Reaction Scheme for Hydantoin Synthesis

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. Acid (Boc deprotection)2. Isocyanate (R-NCO)3. Cyclization (Heat or Base) | 3-Cyclopentyl-5-methyl-1-substituted-hydantoin |

This is an interactive table illustrating a plausible synthetic transformation.

While specific examples utilizing this compound for the synthesis of fused ring or spiro compounds are not extensively documented, its structure lends itself to such applications based on established synthetic methodologies. Amino acids are common starting materials for the construction of complex heterocyclic systems.

For the synthesis of fused ring systems , the amino and amide functionalities could be involved in intramolecular cyclization reactions with other functional groups introduced into the molecule. For instance, the nitrogen atoms could act as nucleophiles in reactions designed to form bicyclic or polycyclic structures.

Spiro compounds , which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their three-dimensional nature. This compound could potentially be elaborated into a precursor for spirocyclic systems. For example, the α-carbon could become the spiro center in the synthesis of spiro-hydantoins or spiro-pyrrolidines, a structural motif found in various biologically active compounds.

Role in Complex Molecule Total Synthesis

In the total synthesis of complex natural products, chiral building blocks derived from amino acids are frequently employed to install stereocenters with high fidelity. This compound, being a derivative of a non-proteinogenic amino acid, can serve as a valuable synthon for introducing the N-cyclopentyl-alanine moiety into a larger, complex target molecule.

Although the use of this specific compound as a key intermediate in a published total synthesis is not widely reported, its potential is evident. It could be utilized in syntheses where a cyclopentyl group is required for steric bulk or to modulate the lipophilicity of the final product. The Boc-protected amine and the amide functionality provide orthogonal handles for selective chemical transformations, allowing for its integration into a convergent synthetic strategy. Its role would be particularly relevant in the synthesis of modified peptide natural products or alkaloids where such a specific structural unit is present.

Applications in Non-Biological Material Development (Theoretical Potential)

Beyond its biological applications, the structural features of this compound suggest a theoretical potential for its use in material sciences, particularly in polymer chemistry and the design of self-assembling systems.

There is theoretical potential for this compound to serve as a precursor to a monomer for polymerization. Specifically, it could be used to synthesize a class of polymers known as polypeptoids. Polypeptoids are N-substituted polyglycines, which are structural mimics of polypeptides that often exhibit enhanced stability and processability. frontiersin.org

The synthetic route would involve two key steps:

Deprotection: Removal of the Boc group to yield N-cyclopentyl-alaninamide.

Monomer Formation and Polymerization: Conversion of the resulting amino acid derivative into an N-substituted N-carboxyanhydride (NCA). This NCA monomer could then undergo ring-opening polymerization (ROP), a common method for producing well-defined polypeptides and their analogs, to yield poly(N-cyclopentyl-alanine). frontiersin.orgillinois.edu

The resulting polymer would feature a repeating alanine unit with a cyclopentyl group attached to the backbone nitrogen at each residue. The presence of these bulky, hydrophobic side chains would be expected to significantly influence the polymer's properties, such as its solubility, thermal stability, and crystalline structure, a principle observed in other N-substituted polyamides. nih.gov

The molecular structure of this compound contains all the necessary components to participate in self-assembly processes. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and hydrophobic effects, to organize molecules into ordered, higher-level structures. nih.govnd.edu

This compound possesses:

A Hydrogen-Bonding Motif: The secondary amide group (–CO–NH–) can act as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular networks. nih.gov

Bulky, Hydrophobic Groups: The cyclopentyl and Boc groups are nonpolar and sterically demanding. In polar solvents, these groups would tend to aggregate to minimize contact with the solvent, driving the self-assembly process.

Research has shown that even simple Boc-protected dipeptides can self-assemble into well-defined β-sheets and subsequently into larger hierarchical nanostructures. researchgate.net It is therefore plausible that this compound, under appropriate conditions (e.g., in specific solvents or at certain concentrations), could form ordered assemblies such as tapes, fibers, or gels driven by a combination of amide-based hydrogen bonding and hydrophobic interactions.

Table 2: Summary of Research Findings and Potential Applications

| Section | Key Structural Feature(s) | Research Finding / Theoretical Application |

|---|---|---|

| 6.3.1 | Chiral alanine core, Cyclopentyl group | Serves as a versatile building block for creating analogs of natural products by providing a chiral backbone and a stable carbocyclic moiety. mdpi.combeilstein-journals.org |

| 6.3.2 | Boc-protected amine, N-cyclopentyl amide | Acts as a "privileged scaffold" intermediate in medicinal chemistry; the N-cyclopentyl group can confer desirable pharmacological properties. mdpi.comnih.gov |

| 6.4.1 | N-substituted amino acid structure | Theoretically convertible into an N-carboxyanhydride (NCA) monomer for ring-opening polymerization to produce novel polypeptoids. frontiersin.org |

| 6.4.2 | Amide, Boc, and Cyclopentyl groups | Possesses hydrogen-bonding and hydrophobic moieties that could drive self-assembly into ordered supramolecular structures. nih.govresearchgate.net |

Compound Index

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Cyclopentyl 2-(tert-butoxycarbonyl-amino)propanamide |

| Alanine |

| Cyclopentylamine (B150401) |

| N-cyclopentyl-alaninamide |

| Poly(N-cyclopentyl-alanine) |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Amide Derivatives

Impact of N-Cyclopentyl Moiety on Molecular Recognition and Interactions

The N-cyclopentyl group plays a significant role in defining the pharmacological profile of N-Cyclopentyl 2-(boc-amino)propanamide by influencing its shape, size, and physicochemical properties. These factors are critical for molecular recognition by biological targets.

Conformational Constraints Imposed by the Cyclopentyl Ring

The incorporation of a cyclopentyl ring introduces a degree of conformational rigidity to the molecule. researchgate.netnih.govsemanticscholar.org Unlike flexible acyclic alkyl chains, the cyclic nature of the cyclopentyl group restricts the number of accessible conformations of the N-alkyl side chain. This reduction in conformational flexibility can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. researchgate.netnih.gov The defined three-dimensional structure imposed by the cyclopentyl ring can facilitate more precise interactions with the binding pocket of a receptor or enzyme.

Lipophilicity and Steric Effects of the Cyclopentyl Group

The steric bulk of the cyclopentyl group also plays a crucial role in molecular interactions. nih.govresearchgate.net It can influence the orientation of the molecule within a binding site and can be essential for filling hydrophobic pockets. The size and shape of the N-substituted alkyl group have been shown to significantly influence the hydration dynamics of amides, which can in turn affect protein binding and function. nih.govresearchgate.net

| Property | Impact of N-Cyclopentyl Group | Rationale |

|---|---|---|

| Conformational Flexibility | Reduced | The cyclic structure restricts bond rotations compared to a linear alkyl chain. |

| Lipophilicity (LogP) | Increased | The hydrocarbon nature of the ring enhances non-polar character. |

| Steric Hindrance | Moderate | Provides bulk that can influence binding and shield the amide bond from enzymatic degradation. |

| Receptor Interaction | Potentially Enhanced | A rigid conformation can lead to a more favorable entropic contribution to binding. |

Influence of Boc-Protected Amino Acid Stereochemistry on Chemical Reactivity and Product Formation

The stereochemistry of the 2-(boc-amino)propanamide portion of the molecule, derived from alanine (B10760859), is a critical factor in both its synthesis and its potential biological activity. The use of the tert-butyloxycarbonyl (Boc) protecting group is standard in peptide synthesis to prevent unwanted side reactions at the amino group. researchgate.netchemistrysteps.comorganic-chemistry.orgrsc.orgnih.gov

Chiral Integrity and Enantiomeric Purity in Synthetic Transformations

Maintaining the chiral integrity of the amino acid throughout a synthetic sequence is paramount. mdpi.com The specific three-dimensional arrangement of atoms in a chiral molecule is often essential for its biological activity, as receptors and enzymes are themselves chiral and will preferentially interact with one enantiomer. The Boc protecting group is known to be effective in preventing racemization of the chiral center under many reaction conditions. researchgate.net However, care must be taken during coupling and deprotection steps to employ mild conditions that preserve the enantiomeric purity of the final product.

Stereochemical Control over Derivatization Pathways

The stereochemistry at the alpha-carbon of the propanamide moiety can direct the stereochemical outcome of subsequent chemical modifications. When using chiral derivatizing agents, the existing stereocenter will influence the formation of diastereomers, which can be separated based on their different physical properties. wikipedia.orgacs.orgnih.gov This principle is fundamental in asymmetric synthesis and is crucial for the preparation of stereochemically pure analogs for SAR studies. The predictable nature of stereochemical control allows for the systematic exploration of the spatial requirements of a biological target.

Amide Bond Isosteres and Replacements for this compound Analogs

The amide bond is a key structural feature of many biologically active molecules, but it can be susceptible to enzymatic cleavage, leading to poor metabolic stability. nih.govacs.org To address this, medicinal chemists often employ amide bond isosteres, which are functional groups that mimic the steric and electronic properties of the amide bond but offer improved pharmacokinetic profiles. nih.govacs.orgresearchgate.net The replacement of the amide bond in this compound with a suitable isostere could lead to analogs with enhanced stability and potentially altered biological activity.

Below is a table of common amide bond isosteres and their potential impact on the properties of the parent molecule.

| Isostere | Structure | Key Features | Potential Impact on Analogs |

|---|---|---|---|

| Thioamide | -C(=S)NH- | Similar geometry to amide, stronger H-bond acceptor. | Increased metabolic stability, altered H-bonding. |

| Ester | -C(=O)O- | Planar, H-bond acceptor. | Increased susceptibility to hydrolysis by esterases. semanticscholar.org |

| Ketone | -C(=O)CH2- | Lacks H-bond donor, flexible. | Removal of H-bond donor capability, increased flexibility. |

| Alkene (trans) | -CH=CH- (E) | Rigid, planar, non-polar. | Increased rigidity, loss of H-bonding, increased lipophilicity. |

| 1,2,3-Triazole | (Heterocycle) | Aromatic, stable, can act as H-bond acceptor. | High metabolic stability, potential for new interactions. nih.gov |

| Tetrazole | (Heterocycle) | Aromatic, acidic, can mimic a cis-amide bond. | High metabolic stability, introduces acidic character. nih.gov |

| Amidine | -C(=NH)NH- | Basic, positively charged at physiological pH. | Introduction of a positive charge, potential for new ionic interactions. rsc.org |

The rational selection of an amide bond isostere depends on the specific goals of the molecular design, such as improving stability, altering solubility, or exploring new binding interactions.

Design and Synthesis of Bioisosteric Analogs

Bioisosterism is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. drughunter.com In the context of this compound, the amide bond is a key functional group that can be targeted for bioisosteric replacement.

The amide functional group is a crucial component of many biologically active molecules, contributing to their structure and function. However, amide bonds can be susceptible to enzymatic degradation, which can limit the metabolic stability of a drug candidate. nih.gov Introducing bioisosteres that mimic the physicochemical properties of the amide bond can lead to new peptidomimetics with improved therapeutic potential. nih.gov

Common bioisosteres for the amide bond include:

1,2,3-Triazoles: These five-membered heterocyclic rings can be synthesized via "click chemistry" and serve as effective amide surrogates. nih.gov

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are used to replace amide bonds, often leading to improved metabolic stability and membrane permeability.

Other Heterocycles: Imidazoles, tetrazoles, and pyrazoles are also employed as amide bioisosteres. nih.gov

The design of bioisosteric analogs of this compound would involve replacing the central amide linkage with one of these heterocyclic systems. The synthesis of such analogs would require multi-step synthetic routes, starting from appropriately functionalized building blocks. For example, the synthesis of a 1,2,3-triazole analog could involve the reaction of an azide-containing cyclopentyl precursor with a propargyl-Boc-alanine derivative.

| Amide Bioisostere | Potential Advantages | Synthetic Strategy Example |

|---|---|---|

| 1,2,3-Triazole | Metabolic stability, synthetic accessibility via click chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

| 1,2,4-Oxadiazole | Improved metabolic stability and membrane permeability | Cyclization of an N-acylamidoxime |

| Tetrazole | Mimics the charge distribution and geometry of a cis-amide bond | [2+3] cycloaddition of an azide (B81097) with a nitrile |

Impact of Amide Bond Modifications on Molecular Properties and Conformational Space

The amide bond's planarity, a result of resonance, plays a significant role in determining the three-dimensional structure of peptides and other biomolecules. nih.gov This conformational rigidity can be crucial for binding to a biological target. Modifying the amide bond can therefore have a profound impact on a molecule's conformational space and, consequently, its biological activity.

Twisting the amide bond from its preferred planar conformation can increase its reactivity and susceptibility to cleavage. nih.gov While often associated with instability, controlled introduction of non-planarity can be a design element. For instance, N-acyl-glutarimides are a class of amides with inherent bond twist, making them more reactive in certain cross-coupling reactions.

Replacing the amide bond with more flexible or more rigid linkers can alter the accessible conformations of this compound analogs. For example, replacing the amide with a simple amine linker would introduce greater flexibility, which could be beneficial or detrimental to binding affinity depending on the target's requirements. Conversely, incorporating the amide into a rigid ring system would restrict conformational freedom, potentially locking the molecule into a bioactive conformation.

Rational Design Strategies for Chemical Libraries Based on this compound Scaffold

The this compound structure represents a versatile scaffold that can be systematically decorated to generate a library of diverse compounds. Such libraries are invaluable for exploring the SAR of a compound class and for identifying new leads with improved properties.

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. researchgate.net A common strategy involves a central scaffold to which various building blocks are attached. The this compound scaffold has three main points of diversification:

The Cyclopentyl Group: This can be replaced with other cyclic or acyclic alkyl or aryl groups to explore the impact of size, shape, and lipophilicity on activity.

The Alanine Side Chain: The methyl group of the alanine residue can be substituted with a wide variety of other amino acid side chains, introducing different functional groups and stereochemistries.

The Boc-Protecting Group: While typically a protecting group, it can be replaced with other acyl groups to probe interactions in that region of the molecule.

A split-and-pool synthesis approach is often used in combinatorial library generation. americanpeptidesociety.org In the context of the this compound scaffold, one could start with a solid support-bound Boc-alanine. This could then be split into multiple portions, with each portion being coupled to a different amine (e.g., cyclopentylamine (B150401), cyclohexylamine, benzylamine). The resulting products could then be pooled and deprotected, followed by another splitting step and acylation with a diverse set of carboxylic acids.

| Point of Diversification | Building Blocks | Potential Properties to Modulate |

|---|---|---|

| N-terminus (Amine) | Cyclic and acyclic amines | Lipophilicity, steric bulk |

| Amino Acid Side Chain | Various natural and unnatural amino acids | Polarity, charge, hydrogen bonding potential |

| C-terminus (Acyl group) | Diverse carboxylic acids | Aromatic interactions, hydrogen bonding |

Scaffold Hopping and Lead Optimization Principles in Chemical Space Exploration

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. nih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or new intellectual property.

Starting from the this compound scaffold, one could envision several scaffold hopping strategies. For example, the cyclopentyl group and the adjacent amide could be replaced by a heterocyclic ring that maintains a similar spatial arrangement of the key interacting groups. The goal is to identify a new core that presents the essential pharmacophoric features in a similar orientation to the original lead compound.

Lead optimization is an iterative process that follows the identification of a promising hit from a screening campaign. biosolveit.de It involves fine-tuning the structure of the lead compound to improve its drug-like properties. For a lead compound based on the this compound scaffold, lead optimization would involve:

SAR Exploration: Synthesizing a focused library of analogs to understand which structural features are critical for activity.

Improving Potency and Selectivity: Modifying the scaffold and its substituents to enhance binding to the target and reduce off-target effects.

Optimizing Physicochemical Properties: Adjusting properties like solubility, lipophilicity, and metabolic stability to ensure the compound has a suitable pharmacokinetic profile.

Computational tools can play a significant role in both scaffold hopping and lead optimization by enabling virtual screening of compound libraries and predicting the properties of designed molecules before their synthesis. nih.gov

Future Research Directions and Emerging Methodologies for N Cyclopentyl 2 Boc Amino Propanamide

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes to N-Cyclopentyl 2-(boc-amino)propanamide. Traditional amide bond formation often relies on coupling reagents that generate significant waste. Future research will likely focus on catalytic and solvent-minimized approaches.

Detailed Research Findings: Enzymatic catalysis, for instance, presents a highly sustainable alternative for amide synthesis. The use of biocatalysts like Candida antarctica lipase (B570770) B (CALB) in green solvents such as cyclopentyl methyl ether (CPME) has demonstrated high efficiency and excellent yields for a variety of amides. This methodology could be adapted for the synthesis of this compound, minimizing the need for intensive purification and reducing the environmental impact.

Table 1: Comparison of Green Chemistry Metrics for Amide Synthesis Methodologies

| Metric | Traditional Coupling Reagent | Catalytic Direct Amidation |

|---|---|---|

| Atom Economy | Low to Moderate | High |

| Solvent Use | High (often chlorinated solvents) | Reduced (greener solvents) |

| Byproduct Generation | Stoichiometric waste | Minimal (often water) |

| Catalyst Recyclability | Not applicable | High potential |

Flow Chemistry and Continuous Manufacturing for Scalable Production

For the scalable and efficient production of this compound, flow chemistry and continuous manufacturing offer significant advantages over traditional batch processes. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to higher yields, improved safety, and greater consistency.

Detailed Research Findings: The application of flow chemistry has been successfully demonstrated for the multi-step synthesis of peptides and other amide-containing active pharmaceutical ingredients (APIs). By utilizing packed-bed reactors with immobilized reagents and catalysts, the synthesis of complex molecules can be streamlined, often with in-line purification to yield high-purity products directly. This approach could be particularly beneficial for the multi-step synthesis of derivatives of this compound, enabling rapid library generation for screening purposes. Furthermore, the enhanced safety profile of flow reactors, due to the small reaction volumes at any given time, makes them ideal for handling potentially hazardous reagents or exothermic reactions that might be encountered during derivatization.

Table 2: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Challenging | Readily scalable |

| Process Control | Limited | Precise control of parameters |

| Safety | Higher risk with large volumes | Inherently safer |

| Productivity | Lower throughput | Higher throughput |

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are poised to accelerate the development of synthetic routes to this compound by predicting reaction outcomes and optimizing reaction conditions. These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models.

Detailed Research Findings: ML models, particularly neural networks and random forest algorithms, have been developed to predict the major products of chemical reactions with a high degree of accuracy. bohrium.com For a molecule like this compound, ML could be employed to predict the success of various coupling partners in derivatization reactions, thereby reducing the need for extensive empirical screening. Furthermore, AI algorithms can be used to optimize reaction conditions, such as catalyst loading, temperature, and solvent choice, to maximize yield and minimize impurities. This data-driven approach can significantly shorten the development timeline for new synthetic methods. nih.gov

Table 3: Applications of Machine Learning in the Synthesis of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicts the major product of a given reaction. | Reduces experimental effort. |

| Condition Optimization | Identifies optimal reaction parameters. | Improves yield and purity. |

| Retrosynthesis Planning | Suggests novel synthetic routes. | Accelerates discovery of new pathways. |

| Ligand Design for Catalysis | Generates novel ligands for catalytic reactions. | Enhances reaction efficiency and selectivity. researchgate.net |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics and mechanisms, enabling precise process control and optimization. Advanced spectroscopic techniques are well-suited for the in-situ monitoring of the synthesis and derivatization of this compound.